molecular formula C13H9N3O4 B2868906 N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide CAS No. 946206-41-3

N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2868906
CAS No.: 946206-41-3
M. Wt: 271.232
InChI Key: WJXJFDLPSIBBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoindolinone moiety and an isoxazole ring, which contribute to its distinctive properties.

Mechanism of Action

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide is the enzyme NUDT5 . This enzyme plays a significant role in hormone signaling in breast cancer cells .

Mode of Action

The compound interacts with the NUDT5 enzyme at a molecular level, blocking hormone signaling in breast cancer cells . The compound NPD-12, a derivative of this compound, showed the highest molecular binding energy of -8.3 kcal/mol, which interacted more effectively than the reference drug 5-FU with a binding energy of -4.6 kcal/mol .

Biochemical Pathways

The compound’s interaction with the NUDT5 enzyme affects the hormone signaling pathway in breast cancer cells . This disruption can lead to a decrease in the proliferation of these cells .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests that it has sufficient bioavailability to exert its antiproliferative effects .

Result of Action

The compound has shown effective cytotoxicity against MCF7 cells . Specifically, the synthesized compounds NPD-8 and NPD-12 demonstrated the most activity against the MCF7 cells compared to the standard medication drug 5-FU .

Action Environment

The compound was synthesized via a condensation reaction between N-(1,3-dioxo-1,3-dihydro isobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This suggests that the compound’s synthesis, and potentially its action, can be influenced by environmental factors such as the presence of certain amines and the use of water as a solvent .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-3-methylisoxazole-5-carboxamide is unique due to the presence of both the isoindolinone and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c1-6-5-9(20-16-6)12(18)14-8-4-2-3-7-10(8)13(19)15-11(7)17/h2-5H,1H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXJFDLPSIBBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.